molecular formula C15H17Cl2N3O2 B2797984 1-[[(2S,4S)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole CAS No. 116498-46-5

1-[[(2S,4S)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole

Cat. No. B2797984
CAS RN: 116498-46-5
M. Wt: 342.22
InChI Key: STJLVHWMYQXCPB-SWLSCSKDSA-N
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Description

1-[[(2S,4S)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole is a useful research compound. Its molecular formula is C15H17Cl2N3O2 and its molecular weight is 342.22. The purity is usually 95%.
BenchChem offers high-quality 1-[[(2S,4S)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[[(2S,4S)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Glioma Imaging

The compound “(2S,4S)-Propiconazole” has been used in the synthesis of a tracer known as (2S,4S)4– [18F]FPArg . This tracer is expected to provide a powerful imaging method for the diagnosis and treatment of clinical tumors . It has been shown that (2S,4S)4– [18F]FPArg can penetrate the blood–brain barrier and image gliomas with high contrast .

Tumor Diagnosis

The tracer (2S,4S)4– [18F]FPArg is expected to be further applied in the diagnosis and efficacy evaluation of clinical glioma . This is because amino acid transporters are abnormally expressed in tumor cells and tumor tissues .

Tumor Treatment

The tracer (2S,4S)4– [18F]FPArg is expected to provide a powerful imaging method for the treatment of clinical tumors . It has not been realized due to the low yield of chemical synthesis and radiolabeling .

Precursor Synthesis Optimization

The compound “(2S,4S)-Propiconazole” has been used in the optimization of precursor synthesis conditions . A simple synthetic method for the radiolabeled precursor of (2S,4S)4– [18F]FPArg in stable yield was obtained by adjusting the sequence of the synthetic steps .

Biodistribution Experiments

The compound “(2S,4S)-Propiconazole” has been used in biodistribution experiments . These experiments confirmed that (2S,4S)4– [18F]FPArg could be cleared out quickly in a wild type mouse .

Cell Uptake Experiments

The compound “(2S,4S)-Propiconazole” has been used in cell uptake experiments . These experiments showed that the tumor had high uptake of (2S,4S)4– [18F]FPArg and the clearance was slow .

properties

IUPAC Name

1-[[(2S,4S)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N3O2/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17/h4-6,9-10,12H,2-3,7-8H2,1H3/t12-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJLVHWMYQXCPB-SWLSCSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CO[C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601033476
Record name (2S,4S)-Propiconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601033476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[(2S,4S)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole

CAS RN

116498-46-5
Record name (2S,4S)-Propiconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601033476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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